molecular formula C10H9ClO B7822257 4-Chlorobenzalacetone

4-Chlorobenzalacetone

Cat. No. B7822257
M. Wt: 180.63 g/mol
InChI Key: UUKRKWJGNHNTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524744B2

Procedure details

To the solution of 4-chlorobenzaldehyde (8.43 g, 60 mmol) in acetone(60 ml) and ethanol (6 ml) was added under stirring 10% NaOH aqueous solution(48 ml) and water(240 ml), the reaction solution was stirred at 25° C. for 8 hr. The precipitated solid was collected by filtration and washed with water, dried to give the title compound 10.5 g as a white solid, mp 56-57° C., yield: 96.9%.
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Yield
96.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[OH-].[Na+].O.[CH3:13][C:14]([CH3:16])=[O:15]>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:13][C:14](=[O:15])[CH3:16])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.43 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
60 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
240 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at 25° C. for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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